4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate
Overview
Description
Synthesis Analysis
The synthesis of molecules closely related to "4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate" involves multi-step chemical processes that include reactions such as acylation, nucleophilic substitution, and reduction. One notable example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was achieved through a three-step process with an overall yield of 81% (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds features complex arrangements, including diastereoisomerism and extended conformations with antiperiplanar and gauche orientations of substituent groups. Detailed analysis using techniques such as 1H NMR and HR-MS provides insights into the stereochemistry and conformational preferences of these molecules (Krawczyk et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving "4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate" and related compounds are diverse, ranging from the Michaelis-Becker reaction to Arbuzov reactions. These reactions can lead to the formation of various products, including alkenylphosphonates under Horner-Wadsworth-Emmons conditions, highlighting the compound's reactivity and versatility in organic synthesis (Baird et al., 2011).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystallinity are crucial for understanding the behavior of "4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate" in various environments. While specific data on this compound might be scarce, closely related molecules exhibit well-defined physical characteristics that can be studied using X-ray crystallography and spectroscopic methods to infer properties like solubility and thermal stability.
Chemical Properties Analysis
The chemical properties of "4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate" include its reactivity with nucleophiles, electrophiles, and its potential to undergo various organic reactions. For example, alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates show selective reactivity with secondary amines and sodium butylthiolate, demonstrating the compound's versatility in synthesis (Pevzner, 2003).
Scientific Research Applications
Antioxidant Properties and Cancer Prevention : Antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole, which are structurally related to the compound , have been found to inhibit hepatic tumorigenesis by scavenging active oxygen radicals. This suggests potential benefits in liver cancer prevention (Rao, Lalwani, Watanabe, & Reddy, 1984).
Insulinotropic Potential in Diabetes Treatment : Highly potent insulinotropic esters of succinic acid, which include derivatives similar to 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate, show potential for treating non-insulin-dependent diabetes mellitus due to their hyperbolic insulin secretory response pattern (Ladrière et al., 1998).
Synthesis of Tumor Cell Inhibitors : A study successfully synthesized (+)-trachyspic acid, a tumor cell heparanase inhibitor, from a high-purity, 85%-ee asymmetric synthesis of di-tert-butyl 2-(2-(4-methoxybenzyloxy)ethyl) (Morokuma et al., 2008).
Applications in Organic Synthesis : Various studies have developed efficient methods for synthesizing derivatives of tert-butyl and diethoxyphosphoryl compounds, demonstrating their utility in organic synthesis. For instance, one study presented a new synthetic route to beta-substituted beta-hydroxyaspartates, which block glutamate transport (Wehbe, Rolland, Martínez, & Rolland, 2003).
Photodegradation of Dyes : Research on derivatives of succinic acid, such as [Et3NH][Fe(HL)2], has shown their effectiveness in the photodegradation of dyes like methylene blue and malachite green in the presence of H2O2, offering an efficient approach for dye degradation (Dasgupta et al., 2014).
Safety And Hazards
The safety information available indicates that this compound may pose certain hazards. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Hazard statements include H302, H312, H315, H319, H332, and H335 . Please refer to the appropriate safety data sheets (SDS) for full safety and handling instructions.
properties
IUPAC Name |
4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27O7P/c1-7-18-13(16)11(10-12(15)21-14(4,5)6)22(17,19-8-2)20-9-3/h11H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUGKRGJXYCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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